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Compound of Interest

Compound Name: Nnc-55-0396

Cat. No.: B1679359

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the
pharmacokinetics of NNC-55-0396. It is intended for informational purposes for a scientific
audience and is not a substitute for a comprehensive internal investigation or direct
experimental data. A thorough literature search did not yield specific quantitative
pharmacokinetic parameters such as bioavailability, plasma half-life, clearance rate, or volume
of distribution. The information presented herein is based on in vitro characterizations and in
vivo study descriptions that do not detail pharmacokinetic profiles.

Core Concepts: An Overview of NNC-55-0396

NNC-55-0396 is a synthetic small molecule and a structural analog of mibefradil. It is
characterized as a highly selective antagonist of T-type calcium channels.[1][2] By replacing the
methoxy acetate side chain of mibefradil with a more stable cyclopropanecarboxylate, NNC-55-
0396 was developed to be resistant to hydrolysis, which in mibefradil leads to a metabolite that
inhibits high-voltage-activated (HVA) Ca2+ channels.[1] This structural modification confers a
higher selectivity for T-type calcium channels over L-type channels.[1]

The primary mechanism of action of NNC-55-0396 is the blockade of T-type calcium channels,
specifically the CaV3.1 subtype.[2][3][4] This activity has been explored in various therapeutic
contexts, including neurological disorders and cancer.[3][5]
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In Vitro Profile of NNC-55-0396
Potency and Selectivity

In vitro studies have established the potency of NNC-55-0396 in blocking T-type calcium
channels. The available data on its inhibitory concentrations are summarized in the table below.

Parameter Value Cell Line Channel Type Reference
HEK293

IC50 ~7 uM ) Cav3.1l T-type [1]
(recombinant)

IC50 6.8 UM HEK 293/a1G T-type [3]

Effect on HVA No detectable High Voltage-
INS-1 ] [1]

currents effect Activated

Interaction with Cytochrome P450 Enzymes

The interaction of NNC-55-0396 with cytochrome P450 (CYP) enzymes, which are crucial for
drug metabolism, has been investigated. These studies are critical for predicting potential drug-
drug interactions.
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R040-5966
NNC-55- _ _ . .
Enzyme Parameter R Mibefradil (Mibefradil Reference
Metabolite)
IC50
(benzyloxy-4-
trifluoromethy
CYP3A4 _ 300+30nM  33+3nM 30+7.8nM [6]
Icoumarin O-
debenzylation
)
Ki 210 £ 6 nM 23+0.5nM 21+2.8nM [6]
IC50
(testosterone
11+£1.1puM 566 + 71 nM [6]
6-3-
hydroxylase)
Ki
(testosterone
3.9+04puM 202 +39nM [6]
6-p3-
hydroxylase)
Mechanism-
based 3.87 UM 83 nM [6]
Inhibition (K1)
Mechanism-
based ) )
o 0.061 min—? 0.048 min—? [6]
Inhibition
(kinact)
CYP2D6 IC50 29+1.2nM 129+ 21 nM 46 +11 nM [6]
Ki 2.8+0.3nM 12.7+09nM 45+0.02nM [6]

These data suggest that while NNC-55-0396 is a less potent inhibitor of CYP3A4 compared to
mibefradil, it shows a greater inhibitory activity towards CYP2D6.[6]

In Vivo Studies and Observations
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While specific pharmacokinetic data from in vivo studies are not publicly available, several
studies have utilized NNC-55-0396 in animal models, providing some insights into its
administration and effects.

. Route of
Animal Model Dose o ] Observed Effect Reference
Administration

Glioblastoma N N Suppressed
) Not specified Not specified [5]
xenograft mice tumor growth
GABAA al-null Suppressed
mice (tremor 12.5 mg/kg Not specified harmaline-
model) induced tremor
LDL receptor Diminished
knockout (LdIr-/-)  Not specified Not specified atherosclerotic [4]
mice lesion area

The fact that NNC-55-0396 demonstrates in vivo efficacy suggests that it achieves sufficient
systemic exposure to exert its pharmacological effects. However, without data on its
absorption, distribution, metabolism, and excretion (ADME), a full understanding of its
pharmacokinetic profile remains incomplete.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of NNC-55-0396 are not available
in the reviewed literature. However, based on standard practices in preclinical drug
development, a hypothetical workflow for such a study can be outlined.

Hypothetical In Vivo Pharmacokinetic Study Protocol

e Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
o Administration:

o Intravenous (IV) bolus dose (e.g., 1-2 mg/kg) in a suitable vehicle (e.g., saline with a
solubilizing agent).
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o Oral (PO) gavage (e.g., 5-10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

o Sample Collection: Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours
post-dose) collected from the tail vein into tubes containing an anticoagulant.

o Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

» Bioanalysis: Development and validation of a sensitive and specific analytical method, such
as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of
NNC-55-0396 in plasma.

o Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-
compartmental or compartmental modeling software (e.g., WinNonlin) to determine key
pharmacokinetic parameters.

Visualizations
Signaling Pathway

The following diagram illustrates the proposed mechanism of action of NNC-55-0396 in the
context of angiogenesis inhibition.
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Caption: Proposed signaling pathway of NNC-55-0396 in inhibiting angiogenesis.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.
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Caption: A standard workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

NNC-55-0396 is a selective T-type calcium channel blocker with demonstrated in vitro potency
and in vivo activity in various disease models. Its design successfully mitigates the off-target
effects on HVA channels seen with its parent compound, mibefradil. However, a significant gap
exists in the public domain regarding its pharmacokinetic properties.

For drug development professionals, the lack of ADME data presents a considerable challenge
in assessing the therapeutic potential and safety profile of NNC-55-0396. Future research
should prioritize conducting and publishing comprehensive pharmacokinetic studies in relevant
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preclinical species. This would involve determining its bioavailability, half-life, clearance,
volume of distribution, and metabolic fate. Such data are indispensable for designing rational
dosing regimens for further preclinical and potential clinical investigations. Furthermore, a more
detailed characterization of its potential for drug-drug interactions, beyond the initial CYP
inhibition screen, would be crucial for its development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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